![molecular formula C10H15NO4S B6318618 2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97% CAS No. 39031-11-3](/img/structure/B6318618.png)
2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol” is a chemical compound with the molecular formula C10H15NO4S . It has an average mass of 245.295 Da and a monoisotopic mass of 245.072174 Da .
Molecular Structure Analysis
The molecular structure of “2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol” consists of a propanediol backbone with a 4-(methylsulfonyl)phenyl group and an amino group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol” include a molecular weight of 245.3 .Applications De Recherche Scientifique
Antioxidant Activity
This compound is related to the thiazole ring, which has been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Properties
Thiazole derivatives, which this compound is related to, have been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain medications.
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory properties . This could make them useful in treating conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.
Antimicrobial and Antifungal Properties
Research has shown that thiazole derivatives can have antimicrobial and antifungal properties . This means they could potentially be used in the development of new antibiotics or antifungal medications.
Antiviral Properties
Thiazole derivatives have been found to have antiviral properties . This could make them useful in the treatment of viral infections.
Diuretic Properties
Thiazole derivatives have been found to have diuretic properties . Diuretics help your body get rid of salt and water by making your kidneys put more sodium into your urine. The sodium then takes water with it from your blood.
Anticonvulsant Properties
Thiazole derivatives have been found to have anticonvulsant properties . This could make them useful in the treatment of conditions characterized by seizures, such as epilepsy.
Cyclooxygenase-2 Inhibitor
A series of benzimidazole derivatives, wherein the 4-(methylsulfonyl)phenyl pharmacophore attached via its C-2 position, were designed and synthesized. These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors . This could make them useful in the treatment of inflammation and pain.
Orientations Futures
The future directions for “2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol” could involve further studies on its synthesis, reactivity, and potential biological activities. Given the interest in related compounds as COX-2 inhibitors , it may be worthwhile to investigate this compound for similar activities.
Mécanisme D'action
Target of Action
The compound 2-amino-1-(4-methylsulfonylphenyl)-1,3-propanediol, also known as UNII-NKG5LA5O5L, primarily targets the muscarinic acetylcholine receptor , particularly the M3 subtype . This receptor is abundant in the airway smooth muscle and plays a crucial role in controlling airway maintenance .
Mode of Action
UNII-NKG5LA5O5L is a long-acting muscarinic antagonist . It inhibits the binding of acetylcholine to the M3 muscarinic receptor, thereby preventing bronchoconstriction . This results in the opening up of the airways, providing relief from symptoms of chronic obstructive pulmonary disease (COPD) .
Biochemical Pathways
The primary biochemical pathway affected by UNII-NKG5LA5O5L is the parasympathetic nervous system in the airways . By blocking the M3 muscarinic receptor, this compound inhibits the action of acetylcholine, a neurotransmitter that causes bronchoconstriction . This leads to bronchodilation, improving airflow in patients with COPD .
Pharmacokinetics
As a long-acting muscarinic antagonist, it is expected to have a prolonged duration of action .
Result of Action
The primary result of UNII-NKG5LA5O5L’s action is the relief of airflow obstruction in patients with COPD . By inhibiting bronchoconstriction, it improves airflow and reduces symptoms such as shortness of breath and cough .
Propriétés
IUPAC Name |
2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAZEFCFQFQJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866200 |
Source


|
| Record name | 2-Amino-1-[4-(methanesulfonyl)phenyl]propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol | |
CAS RN |
39031-11-3 |
Source


|
| Record name | 2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039031113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

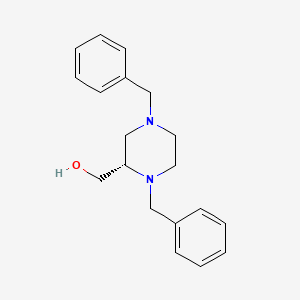

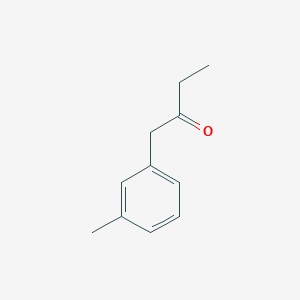


![4-Carboxy-[2- (trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318589.png)
![2,2-Dimethyl-N-[2-(5-methyl-[1,2,4]oxadiazol-3-yl)-ethyl]-propionamide](/img/structure/B6318593.png)

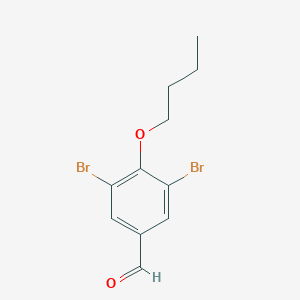

![7-Chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, 95%](/img/structure/B6318628.png)
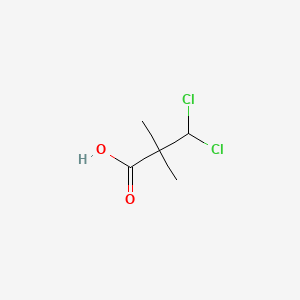
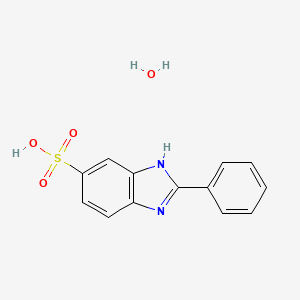
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B6318657.png)